Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride
Description
Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride (CAS CID: 83876255) is a cyclopropane derivative featuring a piperidine ring substituted at the 3-position. Its molecular formula is C₁₀H₁₇NO₂, with a molecular weight of 183.25 g/mol (neutral form) and a hydrochloride salt form. Key structural features include:
- Cyclopropane core: Imparts rigidity and strain, influencing reactivity and conformational stability.
- Methyl ester group: Enhances lipophilicity and serves as a common prodrug motif.
Collision cross-section (CCS) data for its adducts (e.g., [M+H]⁺ CCS: 145.7 Ų) suggest moderate ion mobility, relevant for mass spectrometry-based analyses .
Properties
IUPAC Name |
methyl 1-piperidin-3-ylcyclopropane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)10(4-5-10)8-3-2-6-11-7-8;/h8,11H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUPTHWIGCTHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909348-55-5 | |
| Record name | methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride typically involves the reaction of cyclopropane carboxylic acid with piperidine under specific conditions. The esterification process is carried out using methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired ester compound. The reaction is usually conducted at room temperature with continuous stirring to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride has diverse applications across several research domains:
Chemistry
- Intermediate in Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules and pharmaceuticals. Its unique structural features allow for various chemical reactions, including oxidation, reduction, and substitution .
Biology
- Enzyme Interaction Studies : The compound is used to investigate enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research .
Medicine
- Therapeutic Agent Development : There is ongoing research into its potential as a therapeutic agent targeting specific receptors or enzymes. Preliminary studies suggest it may have anti-inflammatory properties and could enhance cognitive functions by modulating phosphodiesterase activity .
Industry
- Agrochemicals and Specialty Chemicals Production : The compound is utilized in the synthesis of agrochemicals and other specialty chemicals due to its reactivity and structural properties .
Anti-inflammatory Effects
In animal models, this compound demonstrated significant anti-inflammatory effects. For example, studies on guinea pigs indicated a reduction in bronchial eosinophilia and airway hyperactivity, suggesting potential applications in treating asthma and other inflammatory conditions .
Cognitive Enhancement
Research has shown that modulation of phosphodiesterase activity by this compound can enhance cognitive functions related to learning and memory consolidation. This aspect of its pharmacological profile highlights its potential in neuropharmacology .
Comparison with Related Compounds
The unique structure of this compound distinguishes it from similar compounds. Below is a comparative analysis:
| Compound | Structure | Activity |
|---|---|---|
| Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride | Similar backbone without N-methyl group | Lower potency against phosphodiesterase |
| N-phenyl-1-(phenylsulfonamido)cyclopropane | Different substituents | Varying anti-inflammatory effects |
Mechanism of Action
The mechanism of action of Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.
Comparison with Similar Compounds
Structural Isomer: Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate Hydrochloride
CAS 2613383-14-3 (Molecular formula: C₁₀H₁₈ClNO₂; MW: 219.71 g/mol) differs in the position of the piperidine substituent (4-yl vs. 3-yl). This positional isomerism alters steric and electronic properties:
- Basicity : The 4-yl isomer may exhibit weaker basicity due to reduced nitrogen lone pair accessibility.
- Conformational flexibility : The 3-yl substituent introduces greater steric hindrance near the cyclopropane core.
- Salt stability : Both form hydrochlorides, but solubility profiles may vary due to differences in crystal packing .
Amino-Functionalized Cyclopropanes
- 1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride (CAS 31420-47-0): Features a primary amine and carboxylic acid group, enhancing water solubility and enabling zwitterionic behavior. Molecular formula: C₆H₁₀ClNO₂ (MW: 163.60 g/mol). Applications: Likely used in peptide mimetics or metal-chelating agents due to its bifunctional groups .
Aromatic-Substituted Cyclopropanes
- Methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate (CAS 1630906-31-8): Phenyl ring substitution introduces aromatic π-system interactions, increasing hydrophobicity. Hydroxymethyl group adds polarity, balancing lipophilicity. Purity: 95% (vs.
Heterocyclic Variants
- Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride (CAS 1992939-83-9): Hydroxyl and methyl groups on the piperidine ring modify hydrogen-bonding capacity and steric bulk. Molecular formula: C₉H₁₈ClNO₃ (MW: 223.70 g/mol). Potential use: Intermediate for CNS-targeting drugs due to enhanced blood-brain barrier permeability .
Comparative Data Table
Research Implications
- Bioactivity : The piperidin-3-yl variant’s nitrogen positioning may optimize receptor binding in neurological or antimicrobial agents, whereas aromatic analogs could target lipid-rich environments.
- Synthetic Utility: Aminoethyl and hydroxymethyl derivatives offer handles for further functionalization (e.g., coupling reactions).
- Stability : Hydrochloride salts of piperidine derivatives generally enhance shelf life but may require formulation adjustments for solubility.
Biological Activity
Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H17NO2
- Molecular Weight : 183.25 g/mol
- IUPAC Name : this compound
- CAS Number : 1909348-55-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to modulate the activity of specific proteins involved in critical signaling pathways.
Key Mechanisms:
- Receptor Binding : The piperidine moiety enhances binding affinity to certain receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : The cyclopropane ring may interact with enzymes, altering their catalytic activities.
Biological Evaluation
Recent studies have focused on the compound's potential as an inhibitor of various biological processes. Notably, it has been evaluated for its effects on kinase pathways, particularly GSK-3β and JAK3, which are crucial in cellular signaling and disease progression.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | GSK-3β | 2.5 | |
| Kinase Inhibition | JAK3 | 5.0 | |
| Neurotransmitter Modulation | Various Receptors | TBD |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the piperidine and cyclopropane moieties significantly affect the compound's potency and selectivity. For example, substituents on the piperidine nitrogen can enhance or diminish inhibitory effects on target enzymes.
Case Study Insights
In a study investigating the compound's effects on GSK-3β inhibition, it was found that structural variations led to differing levels of activity. Compounds with electron-withdrawing groups at specific positions on the piperidine ring exhibited enhanced inhibition compared to their non-substituted counterparts. This highlights the importance of electronic properties in determining biological activity.
Recent Advances in Research
Recent literature has explored the synthesis and optimization of this compound derivatives, aiming to improve efficacy and reduce side effects. Innovative synthetic routes have been developed to produce analogs with varied pharmacological profiles.
Table 2: Recent Derivatives and Their Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
